molecular formula C19H22FN5O2 B2908823 N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1235382-53-2

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2908823
CAS No.: 1235382-53-2
M. Wt: 371.416
InChI Key: FICQMAVFMJABPI-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a pyrimidinyl-piperidinyl moiety, and an oxalamide linkage, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of the pyrimidinyl-piperidinyl intermediate, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-methylbenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
  • N1-(4-bromobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c20-16-4-2-14(3-5-16)12-23-17(26)18(27)24-13-15-6-10-25(11-7-15)19-21-8-1-9-22-19/h1-5,8-9,15H,6-7,10-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICQMAVFMJABPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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